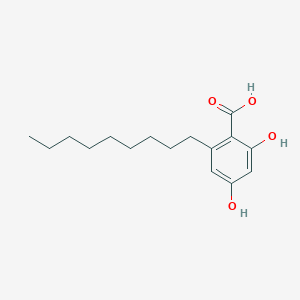
2,4-Dihydroxy-6-nonylbenzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-6-nonylbenzoic Acid is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a nonyl group at the 6 position. This compound is part of the broader class of dihydroxybenzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-nonylbenzoic Acid typically involves the Kolbe-Schmitt reaction, where resorcinol reacts with carbon dioxide under high pressure and temperature in the presence of a base . This method is efficient and widely used for producing dihydroxybenzoic acids.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved by reacting resorcinol with sodium alcoholate in an alcohol solution, followed by carboxylation with carbon dioxide under supercritical conditions . This method is advantageous due to its high yield and cost-effectiveness.
化学反应分析
Types of Reactions: 2,4-Dihydroxy-6-nonylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives of the aromatic ring.
科学研究应用
2,4-Dihydroxy-6-nonylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dihydroxy-6-nonylbenzoic Acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The nonyl group enhances the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins .
相似化合物的比较
- 2,3-Dihydroxybenzoic Acid
- 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
- 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)
- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
- 3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid)
Comparison: 2,4-Dihydroxy-6-nonylbenzoic Acid is unique due to the presence of the nonyl group, which imparts distinct hydrophobic properties compared to other dihydroxybenzoic acids. This structural difference influences its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications .
属性
分子式 |
C16H24O4 |
|---|---|
分子量 |
280.36 g/mol |
IUPAC 名称 |
2,4-dihydroxy-6-nonylbenzoic acid |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h10-11,17-18H,2-9H2,1H3,(H,19,20) |
InChI 键 |
PTAHKOJJUSGQFK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


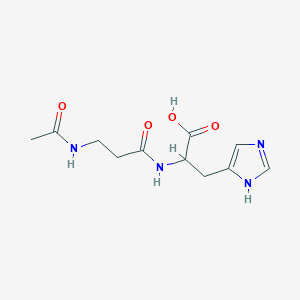
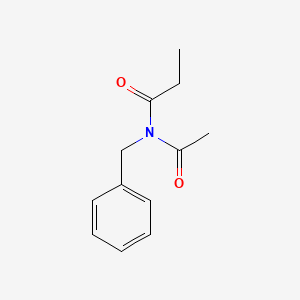
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
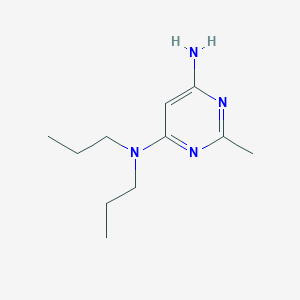
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
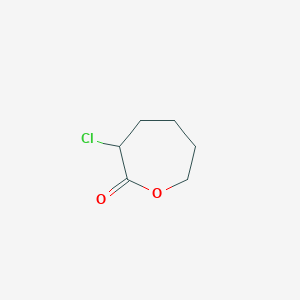
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
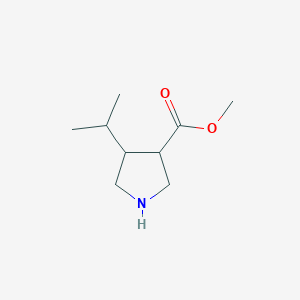

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)
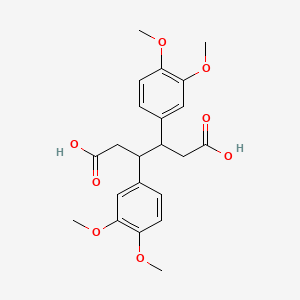
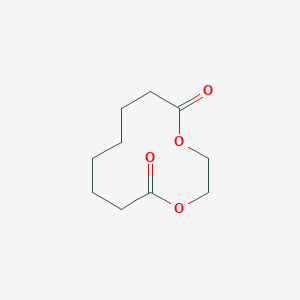
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
